molecular formula C8H13N3S B13220893 3-(1H-Imidazol-2-yl)thian-3-amine

3-(1H-Imidazol-2-yl)thian-3-amine

Cat. No.: B13220893
M. Wt: 183.28 g/mol
InChI Key: HQSPPIKGCMXFNO-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)thian-3-amine is a compound that features an imidazole ring fused with a thian-3-amine structure. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The thian-3-amine moiety adds further complexity and potential reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-2-yl)thian-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable cyclizing agent, often under the influence of a catalyst such as nickel . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-2-yl)thian-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

3-(1H-Imidazol-2-yl)thian-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)thian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The compound may also interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole: A simpler structure with similar reactivity.

    Thian-3-amine: Shares the thian-3-amine moiety but lacks the imidazole ring.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties.

Uniqueness

3-(1H-Imidazol-2-yl)thian-3-amine is unique due to its combined imidazole and thian-3-amine structure, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

3-(1H-imidazol-2-yl)thian-3-amine

InChI

InChI=1S/C8H13N3S/c9-8(2-1-5-12-6-8)7-10-3-4-11-7/h3-4H,1-2,5-6,9H2,(H,10,11)

InChI Key

HQSPPIKGCMXFNO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(C2=NC=CN2)N

Origin of Product

United States

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